Diethanolammonium nitrate

Description

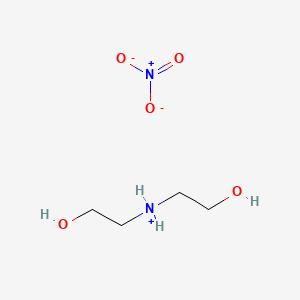

Diethanolammonium nitrate (DEAN), with the chemical formula HNO₃·NH(C₂H₄OH)₂, is synthesized by reacting equimolar amounts of nitric acid and diethanolamine . Key physicochemical properties include:

- Appearance: Slightly brown, concentrated aqueous solution.

- Solubility: Highly water-soluble, forming homogeneous solutions.

- Thermal Properties: Boiling point = 114°C; crystallization temperature = 4.0°C.

- pH: 4.75 in aqueous solutions .

DEAN is primarily studied in agrochemical systems, such as liquid fertilizers containing magnesium sulfate. It exhibits a mutual salting-out effect with MgSO₄, where increasing DEAN concentration expands MgSO₄’s crystallization field due to its lower solubility .

Properties

Molecular Formula |

C4H12N2O5 |

|---|---|

Molecular Weight |

168.15 g/mol |

IUPAC Name |

bis(2-hydroxyethyl)azanium;nitrate |

InChI |

InChI=1S/C4H11NO2.NO3/c6-3-1-5-2-4-7;2-1(3)4/h5-7H,1-4H2;/q;-1/p+1 |

InChI Key |

NRUQNUIWEUZVLI-UHFFFAOYSA-O |

Canonical SMILES |

C(CO)[NH2+]CCO.[N+](=O)([O-])[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethylammonium Nitrate (EAN)

- Formula : C₂H₉N₂O₃; Molecular Weight : 109.10 g/mol .

- Applications : Protic ionic liquid (PIL) used in lyotropic liquid crystal studies and protein stabilization .

- Key Differences: Structural Simplicity: EAN has a single ethyl group, whereas DEAN contains two ethanol groups, enhancing hydrogen-bonding capacity. Phase Behavior: EAN supports fewer lyotropic liquid crystal phases compared to DEAN analogs like ethanolammonium nitrate (EtAN) or diethanolammonium formate (DEtAF). This is attributed to EAN’s lower Gordon parameter (cohesive energy density) . Thermal Stability: DEAN’s higher boiling point (114°C vs. ~100°C for EAN) suggests stronger intermolecular forces .

Methylammonium Nitrate (MAN)

Triethanolammonium Nitrate (TEAN)

Ammonium Nitrate (AN)

- Formula: NH₄NO₃; Molecular Weight: 80.04 g/mol .

- Applications : Fertilizers and explosives.

- Key Differences: Acidity: DEAN’s pH (4.75) is inherently acidic, while AN solutions are neutral but decompose into acidic byproducts (e.g., HNO₃) . Stability: AN decomposes explosively under heat, whereas DEAN’s decomposition behavior in fertilizers is non-explosive .

Physicochemical and Functional Comparison

Table 1: Comparative Properties of Ammonium Nitrate Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Crystallization Temp (°C) | Key Applications |

|---|---|---|---|---|---|

| Diethanolammonium nitrate | HNO₃·NH(C₂H₄OH)₂ | 168.14 | 114 | 4.0 | Liquid fertilizers |

| Ethylammonium nitrate | C₂H₉N₂O₃ | 109.10 | ~100* | - | Ionic liquids, solvents |

| Methylammonium nitrate | CH₆N₂O₃ | 94.07 | N/A | N/A | Propellants (indirect) |

| Ammonium nitrate | NH₄NO₃ | 80.04 | 210 (decomposes) | 169.6 | Fertilizers, explosives |

*Estimated based on phase behavior studies .

Industrial and Environmental Considerations

- DEAN in Fertilizers : DEAN’s mutual salting-out effect with MgSO₄ optimizes nutrient delivery by controlling crystallization dynamics .

- Safety Profiles : DEAN’s handling involves dissolution in MgSO₄ solutions, reducing volatility risks compared to AN’s explosive hazards .

- Environmental Impact : Unlike AN, DEAN’s eutectic systems minimize waste by avoiding solid byproduct formation .

Q & A

Basic Research Questions

Q. How can diethanolammonium nitrate be synthesized in a laboratory setting, and what purity assessment methods are recommended?

- Methodology : Use phase equilibrium studies to determine optimal synthesis conditions. For example, the MgSO₄–HNO₃∙NH(C₂H₄OH)₂–H₂O system can be analyzed via the visual-polythermal method to isolate this compound from eutectic mixtures. Purity is assessed using crystallization field analysis and rheological property measurements (e.g., viscosity, conductivity) .

- Data Interpretation : Phase diagrams (liquidus curves) and eutectic points should guide crystallization parameters. Validate purity via X-ray diffraction (XRD) to confirm absence of solid solutions or impurities .

Q. What are the recommended analytical techniques for quantifying this compound in complex mixtures?

- Methodology : Ion chromatography (IC) or Fourier-transform infrared spectroscopy (FTIR) are suitable for nitrate quantification. For acidic/basic characterization, combine pH testing with microchemical spot tests (e.g., Diphenylamine reagent for nitrate detection) .

- Data Contradictions : Address interference from sulfates or ammonium ions by pre-treating samples with selective precipitation or ion-exchange resins .

Q. What safety protocols should be followed when handling this compound in laboratory experiments?

- Methodology : Use nitrile gloves compliant with EN 374 standards to prevent skin contact. Inspect gloves before use and dispose of contaminated gloves per hazardous waste guidelines. Pair with lab coats and eye protection. Reference ethylammonium nitrate safety sheets for analogous handling protocols .

Advanced Research Questions

Q. How does the solubility of this compound vary with temperature and concentration in ternary systems?

- Experimental Design : Construct solubility isotherms (e.g., -30°C to 25°C) using the visual-polythermal method. Measure ice and hexahydrate crystallization fields in systems like MgSO₄–HNO₃∙NH(C₂H₄OH)₂–H₂O. Use differential scanning calorimetry (DSC) to validate phase transitions .

- Data Interpretation : Non-linear solubility trends may arise due to eutonic interactions. Compare experimental data with thermodynamic models (e.g., Pitzer equations) to resolve discrepancies .

Q. What thermodynamic properties of this compound are critical for predicting its behavior in aqueous solutions?

- Methodology : Determine dissociation constants (pKa) via potentiometric titration at 0–50°C. Calculate Gibbs free energy (ΔG) and enthalpy (ΔH) using the van’t Hoff equation. Reference studies on diethanolammonium ion thermodynamics for baseline data .

- Data Contradictions : Address deviations in pKa values caused by ionic strength effects using Debye-Hückel theory corrections .

Q. How can statistical methods like z-score analysis be applied to interpret variability in nitrate-related experimental data?

- Methodology : Calculate z-scores to identify outliers in replicate measurements (e.g., nitrate concentration assays). For non-normal distributions (positively skewed data), apply log transformations before analysis. Compare observed probabilities (e.g., 68%, 95%) against theoretical normal distributions .

- Data Interpretation : Use Q-Q plots to assess normality. Outliers with z-scores >3 suggest measurement errors or contamination .

Q. What role does this compound play in aerosol chemistry, and how can its environmental impact be modeled?

- Experimental Design : Simulate aerosol formation using chemistry-transport models (CTMs) that incorporate precursor reactions (e.g., nitric acid + diethanolamine). Validate with field data on ammonium nitrate concentrations in PM₁₀/PM₂.₅ .

- Data Contradictions : Seasonal variations (e.g., higher winter nitrate due to heterogeneous reactions) require region-specific ammonia emission inputs in models .

Data Presentation Guidelines

- Tables : Include phase diagrams with temperature-concentration coordinates (e.g., eutectic points ).

- Figures : Use solubility isotherms or aerosol concentration heatmaps to visualize spatial-temporal trends .

- Statistical Tools : Report confidence intervals for thermodynamic properties and z-scores for outlier analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.